rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane
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Overview
Description
rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[221]heptane is a bicyclic organic compound that features a bromomethyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method involves the reaction of a bicyclic alcohol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding alcohol or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of azido derivatives, thiol derivatives, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific reactions it undergoes. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The oxirane ring can also participate in ring-opening reactions, further diversifying its reactivity. Molecular targets and pathways involved include nucleophilic substitution and electrophilic addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,4S)-2-(chloromethyl)-7-oxabicyclo[2.2.1]heptane
- rac-(1R,2S,4S)-2-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
- rac-(1R,2S,4S)-2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane
Uniqueness
rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance of reactivity and stability that is advantageous in various chemical transformations.
Properties
CAS No. |
2649804-46-4 |
---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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